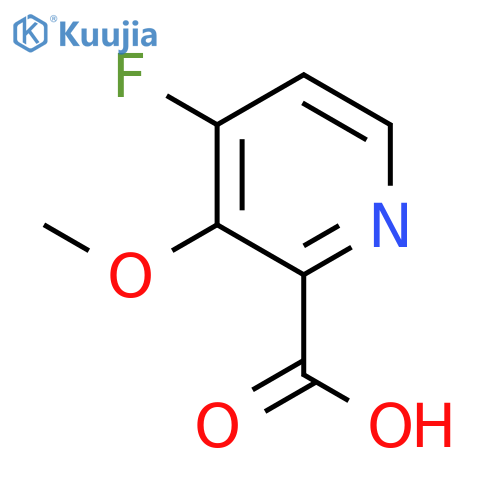Cas no 1211591-44-4 (4-Fluoro-3-methoxypyridine-2-carboxylic acid)

1211591-44-4 structure
商品名:4-Fluoro-3-methoxypyridine-2-carboxylic acid
CAS番号:1211591-44-4
MF:C7H6FNO3
メガワット:171.125845432281
CID:4905965
4-Fluoro-3-methoxypyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-methoxypyridine-2-carboxylic acid
- 4-Fluoro-3-methoxypicolinic acid
-
- インチ: 1S/C7H6FNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11)
- InChIKey: BRJAFKAWFGCAMA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CN=C(C(=O)O)C=1OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 59.4
4-Fluoro-3-methoxypyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005704-500mg |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 500mg |
$1769.25 | 2023-09-04 | |
| Alichem | A029005704-1g |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 1g |
$2952.90 | 2023-09-04 | |
| Alichem | A029005704-250mg |
4-Fluoro-3-methoxypicolinic acid |
1211591-44-4 | 95% | 250mg |
$980.00 | 2023-09-04 |
4-Fluoro-3-methoxypyridine-2-carboxylic acid 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
1211591-44-4 (4-Fluoro-3-methoxypyridine-2-carboxylic acid) 関連製品
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
